molecular formula C9H6Cl2F3NO2 B1519347 2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate CAS No. 1087797-90-7

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate

Cat. No.: B1519347
CAS No.: 1087797-90-7
M. Wt: 288.05 g/mol
InChI Key: BJKVDOZNMGQAPG-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate” is a chemical compound with the CAS Number: 1087797-90-7 . It has a molecular weight of 288.05 and its IUPAC name is 2,2,2-trifluoroethyl 2,3-dichlorophenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Nanoparticle Carrier Systems for Agricultural Applications

Polymeric and solid lipid nanoparticles have been investigated for the sustained release of carbamate fungicides in agriculture. These carrier systems aim to enhance the delivery of fungicides like carbendazim to the site of action, improve stability, and reduce environmental toxicity. The study demonstrated that nanoparticles could effectively encapsulate fungicides, altering their release profiles and reducing their cytotoxicity, offering new options for plant disease management and prevention (Campos et al., 2015).

Antipathogenic Activity of Carbamate Derivatives

Research on new thiourea derivatives, including those with dichlorophenyl substituents, has shown significant antipathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of carbamate derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Carbon Dioxide Utilization in Synthesis

Carbon dioxide has been utilized as a carbonylating agent in the synthesis of 2-oxazolidinones, 2-oxazinones, and cyclic ureas. This approach highlights the use of carbon dioxide, a greenhouse gas, as a feedstock for generating valuable carbamate-based chemicals, demonstrating an environmentally friendly synthetic strategy (Paz et al., 2010).

Catalytic Processes for Fluoromethylation

Photoredox catalysis has been employed for the fluoromethylation of carbon-carbon multiple bonds, a process of great interest in pharmaceuticals and agrochemicals due to the importance of fluorinated motifs. This method represents a novel approach to introduce fluoromethyl groups into organic molecules under mild conditions, showcasing the versatility of carbamate chemistry in facilitating catalytic reactions (Koike & Akita, 2016).

Environmental Applications and Analytical Techniques

Activated carbon fibers have been used to adsorb substituted phenols, including dichlorophenol compounds, from aqueous solutions. This study underscores the importance of carbamate and related structures in environmental remediation, particularly in water treatment processes. The adsorption capacities and kinetics provide insights into the interactions between these compounds and activated carbon, offering guidance for the design of more effective adsorption systems (Liu et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for this compound should be consulted for detailed safety and hazard information. As a general rule, avoid breathing dust/fume/gas/mist/vapors/spray and wash face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,3-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F3NO2/c10-5-2-1-3-6(7(5)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKVDOZNMGQAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165674
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087797-90-7
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087797-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,3-dichlorophenyl)-, 2,2,2-trifluoroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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